tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a tert-butyl group, a dimethylphenyl group, and a dioxaborolane moiety. These structural elements contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the borylation of a suitable precursor, such as an aryl halide, using a palladium catalyst and a boron reagent like bis(pinacolato)diboron. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or THF), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl and heteroaryl compounds .
Biology and Medicine: Its structural features can be modified to create derivatives with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in chemical reactions through the boron moiety. The boron atom can form covalent bonds with other atoms, facilitating the formation of new chemical structures. In cross-coupling reactions, the palladium catalyst activates the boron moiety, allowing it to react with aryl or vinyl halides to form new carbon-carbon bonds .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the tert-butyl and dimethylphenyl groups.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of the dimethylphenyl group.
Uniqueness: The uniqueness of tert-Butyl (2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemical synthesis and industrial processes .
Properties
Molecular Formula |
C19H30BNO4 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-[2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-12-11-15(21-16(22)23-17(3,4)5)13(2)10-14(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22) |
InChI Key |
KCKWMWCUXMTSKB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.